6-(Furan-2-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one
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Overview
Description
6-(Furan-2-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one is an organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a naphthalene derivative, followed by cyclization to form the pyridazinone ring. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and minimal waste.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(Furan-2-yl)-2-(phenylmethyl)pyridazin-3-one
- 6-(Thiophen-2-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one
- 6-(Furan-2-yl)-2-(benzyl)pyridazin-3-one
Uniqueness
6-(Furan-2-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its combination of furan, naphthalene, and pyridazinone moieties can result in unique interactions with biological targets and distinct physicochemical properties.
Properties
IUPAC Name |
6-(furan-2-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-19-11-10-17(18-9-4-12-23-18)20-21(19)13-15-7-3-6-14-5-1-2-8-16(14)15/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCLUUFLOIMKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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